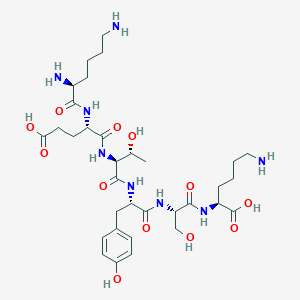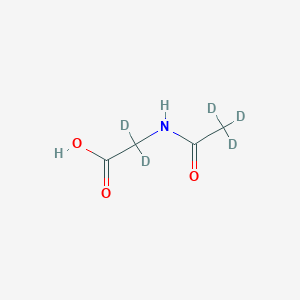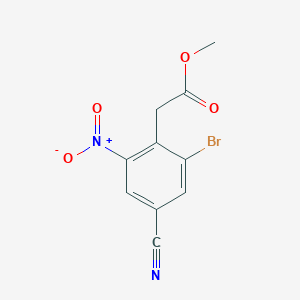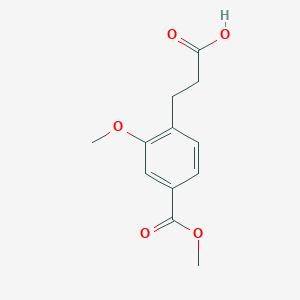
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Übersicht
Beschreibung
“4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester” is a biochemical compound with the CAS number 151937-09-6 . It has a molecular weight of 208.21 and a molecular formula of C11H12O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.21 and a molecular formula of C11H12O4 . More specific physical and chemical properties would require a detailed review of the relevant scientific literature.Wissenschaftliche Forschungsanwendungen
Chemical Transformation Methods
A study by Yamamoto et al. (1996) discussed a method for converting esters to carboxylic acids, which could be relevant for the transformation of compounds like 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester. This process involves the use of N-(trimethylsilyl)diethylamine and methyl iodide, resulting in high yields of the corresponding acids from both aromatic and aliphatic methyl esters (Yamamoto et al., 1996).
Synthesis of Protective Groups
S. Yoo et al. (1990) explored the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research is relevant to the synthesis and manipulation of complex molecules, including derivatives of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester (S. Yoo et al., 1990).
Asymmetric Esterification
Shiina et al. (2007) demonstrated a technique for the asymmetric esterification of free carboxylic acids with racemic alcohols, using benzoic anhydrides and tetramisole derivatives. This method could be applied to the synthesis of optically active esters of 4-(2-Carboxyethyl)-3-methoxybenzoic acid (Shiina et al., 2007).
Biotransformation Studies
Research by M. A. V. Lendechy et al. (2000) involved the study of enzymatic hydrolysis of methyl esters, including derivatives similar to 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester, using enzymes present in animal liver. This study provides insights into the biotransformation of complex esters (M. A. V. Lendechy et al., 2000).
Suzuki Cross-Coupling Reaction
A study by H. Chaumeil et al. (2000) reported the Suzuki cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This research could guide the development of novel synthetic pathways for derivatives of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester (H. Chaumeil et al., 2000).
Natural Compound Synthesis
J. Elix et al. (1985) isolated and characterized new compounds from the lichen Micarea prasina Fr, which involved derivatives similar to 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester. This highlights the potential for discovering new natural compounds related to this ester (J. Elix et al., 1985).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-methoxy-4-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-7-9(12(15)17-2)4-3-8(10)5-6-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCCVKMRDAVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



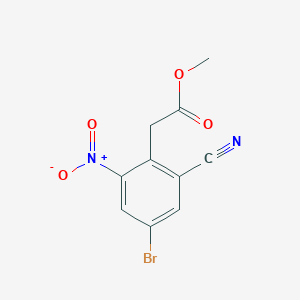
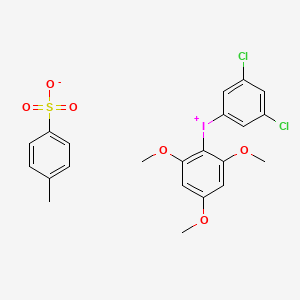

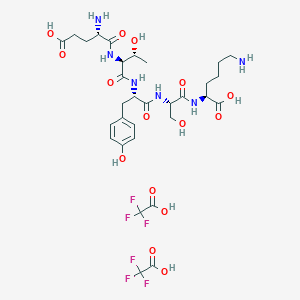
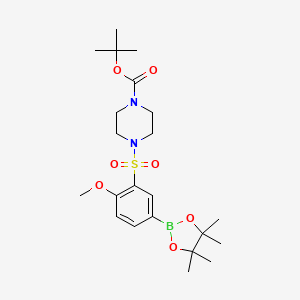
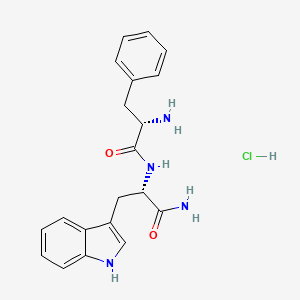
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

